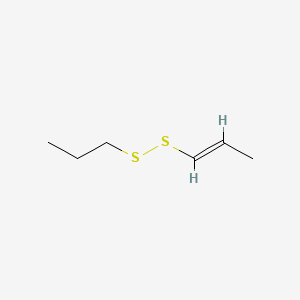
trans-Propenyl propyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Propenyl propyl disulfide: is an organosulfur compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a member of the class of organic disulfides, which are characterized by the presence of a disulfide bond (RSSR’) where R and R’ can be alkyl or aryl groups . This compound is found naturally in certain Allium species, such as garlic and onions, and contributes to their characteristic aroma and potential health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-Propenyl propyl disulfide can be synthesized through various methods. One common approach involves the reaction of organic halides with sodium thiosulfate (Na2S2O3) in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . This method is efficient and scalable, making it suitable for laboratory synthesis.
Industrial Production Methods: In industrial settings, the production of disulfides often involves the oxidation of thiols. Thiols are typically prepared from their corresponding alkyl halides, which are then oxidized to form disulfides . This method is widely used due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Propenyl propyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can react with the disulfide bond under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Applications De Recherche Scientifique
trans-Propenyl propyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of trans-Propenyl propyl disulfide involves several pathways:
Hydrogen Sulfide Release: The compound can release hydrogen sulfide (H2S), which has various biological effects, including vasodilation and antioxidant activity.
Radical Scavenging: It can scavenge free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
- Dipropyl disulfide
- Dipropyl trisulfide
- Methyl propyl disulfide
- Methyl propyl trisulfide
Comparison: trans-Propenyl propyl disulfide is unique due to its specific structure, which includes a propenyl group attached to the disulfide bond. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
5905-46-4 |
|---|---|
Formule moléculaire |
C6H12S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
1-[[(Z)-prop-1-enyl]disulfanyl]propane |
InChI |
InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
Clé InChI |
AAPBYIVJOWCMGH-HYXAFXHYSA-N |
SMILES |
CCCSSC=CC |
SMILES isomérique |
CCCSS/C=C\C |
SMILES canonique |
CCCSSC=CC |
Point d'ébullition |
78.00 to 80.00 °C. @ 13.00 mm Hg |
Densité |
0.972-0.978 |
Key on ui other cas no. |
23838-20-2 5905-46-4 |
Description physique |
colourless liquid with odour of cooked onions |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















